N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-16-26-23-14-11-21(17-20(23)10-15-24(26)27)25-30(28,29)22-12-8-19(9-13-22)18-6-4-3-5-7-18/h3-9,11-14,17,25H,2,10,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDUIQKMCRARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Propyl-3-Aminophenylpropionamide
A modified protocol adapted from EP2154132A1 involves the cyclization of N-propyl-3-aminophenylpropionamide using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) in a 1:3 molar ratio. The reaction proceeds at 120°C for 6–8 hours under nitrogen, yielding 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 72–78% efficiency.
Key Reaction Conditions
- Reagents : P₂O₅ (1.5 equiv), MsOH (4.5 equiv)
- Solvent : Toluene
- Temperature : 120°C
- Time : 8 hours
This method avoids racemization issues observed in alternative cyclization routes, ensuring high regioselectivity for the 6-amino position.
Sulfonylation with Biphenyl-4-Sulfonyl Chloride
The sulfonamide group is introduced via reaction of the tetrahydroquinoline amine with biphenyl-4-sulfonyl chloride. A protocol from PMC11740869 demonstrates high-yield sulfonylation using triethylamine (TEA) as a base in dimethylformamide (DMF).
Reaction Optimization
Optimal conditions involve:
- Molar Ratio : 1.2:1 (sulfonyl chloride:amine)
- Base : TEA (1.5 equiv)
- Solvent : DMF
- Temperature : 25–60°C
- Time : 12–16 hours
Work-up includes precipitation in ice-cold water, filtration, and purification via silica gel chromatography (1:9 methanol:dichloromethane), achieving 85–92% yields.
Table 1: Sulfonylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | Triethylamine | |
| Temperature | 25–60°C | |
| Yield | 85–92% |
Structural Characterization
Spectroscopic Analysis
- ¹H NMR : Expected signals include a singlet for the sulfonamide NH (δ 10.12–10.30 ppm), doublets for the tetrahydroquinoline aromatic protons (δ 6.62–8.54 ppm), and multiplet peaks for the biphenyl group (δ 7.11–7.79 ppm).
- ¹³C NMR : Carbonyl (C=O) at δ 166–170 ppm, sulfonamide sulfur at δ 43–47 ppm, and aromatic carbons between δ 115–152 ppm.
- FT-IR : N-H stretch (3249–3368 cm⁻¹), S=O symmetric/asymmetric stretches (1130–1331 cm⁻¹), and C=O (1618 cm⁻¹).
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at m/z 461.15 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀N₂O₃S.
Challenges and Mitigations
Regioselectivity in Cyclization
Phosphorus pentoxide and MsOH synergistically promote cyclization at the 6-position, minimizing byproducts. Alternative solvents like 1,3-dimethylimidazolidinone reduce side reactions but require higher temperatures (150°C).
Sulfonyl Chloride Stability
Biphenyl-4-sulfonyl chloride is moisture-sensitive. Storage under anhydrous conditions with molecular sieves ensures reagent integrity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: It plays a role in studying plant biology, particularly in understanding ABA signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in stress-related conditions.
Industry: It is used in the development of agricultural products aimed at enhancing plant resistance to environmental stresses
Mechanism of Action
The compound exerts its effects by mimicking the action of abscisic acid (ABA). It binds to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This interaction helps plants manage water loss and improve drought resistance by activating a gene network similar to that induced by natural ABA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Several sulfonamide derivatives share structural motifs with the target compound. Below is a comparative analysis:
Compound A : N-(3-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide (Y501-6975)
- Structure: Retains the biphenyl sulfonamide group but replaces the tetrahydroquinolinone moiety with a 3-fluorophenyl ring.
- Properties: Molecular Weight: 327.38 g/mol logP: 4.8051 (higher lipophilicity due to fluorine substitution) Polar Surface Area: 40.616 Ų Hydrogen Bond Donors/Acceptors: 1/4
- Functional Impact: Fluorine enhances metabolic stability but reduces solubility compared to the tetrahydroquinolinone variant.
Compound B : 1-(3-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Structure : Substitutes the biphenyl group with a fluorinated methylphenyl-methanesulfonamide chain.
- Properties :
Compound C : N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
Key Findings :
- The biphenyl sulfonamide group in the target compound enhances receptor binding via hydrophobic and stacking interactions, outperforming Compound C’s simpler phenylmethanesulfonamide .
- Fluorine substituents (Compounds A and B) improve logP but may compromise aqueous solubility, a trade-off critical for drug design .
- The tetrahydroquinolinone core in the target compound provides conformational rigidity, favoring stable protein-ligand interactions .
Biological Activity
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, also known as AM1, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of plant stress responses. This article delves into the compound's mechanisms of action, biochemical pathways, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a complex structure that includes a tetrahydroquinoline moiety. The molecular formula is with a molecular weight of 308.38 g/mol. Its chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 308.38 g/mol |
| Molecular Formula | C19H20N2O2 |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Target Interaction
AM1 primarily targets the PYR/PYL family of abscisic acid (ABA) receptors in plants. By binding to these receptors, AM1 mimics the action of ABA, which is crucial for plant responses to abiotic stresses such as drought and salinity.
Biochemical Pathways
Upon binding to ABA receptors, AM1 activates downstream signaling pathways that lead to various physiological responses:
- Inhibition of Seed Germination : AM1 prevents premature germination under unfavorable conditions.
- Drought Resistance : The compound enhances plant resilience by promoting stomatal closure and reducing water loss.
- Regulation of Gene Expression : It influences the expression of genes associated with stress responses.
Biological Activity Studies
Several studies have investigated the biological activity of AM1 in various contexts:
Case Study 1: Drought Stress in Arabidopsis
A study published in Plant Physiology demonstrated that treatment with AM1 significantly increased drought tolerance in Arabidopsis thaliana. Plants treated with AM1 showed reduced water loss and improved survival rates under drought conditions compared to untreated controls. This effect was attributed to enhanced ABA signaling pathways triggered by AM1 .
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies against other ABA analogs such as pyrabactin, AM1 exhibited broader receptor spectrum activity and higher bioactivity. This was evidenced by its ability to trigger ABA-like responses in vegetative tissues more effectively than pyrabactin .
Biochemical Analysis
AM1's interaction with ABA receptors leads to the inhibition of type 2C protein phosphatases (PP2C), which are negative regulators of ABA signaling. This inhibition promotes the activation of downstream targets involved in stress response mechanisms.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
